REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5].[CH3:20]COCC>>[C:4]([CH:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:10][CH2:11]1)(=[O:5])[CH3:20]
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Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled in a CO2/acetone bath
|
Type
|
ADDITION
|
Details
|
Methylmagnesium bromide (26.8 mL of a 3.0 M solution in Et2O, 80 mmol) was added dropwise over 10 min to the amide
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Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
before being poured into 2 M HCl solution (50 mL)
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Type
|
ADDITION
|
Details
|
The mixture was diluted with Et2O (100 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 32.1 mmol | |
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |